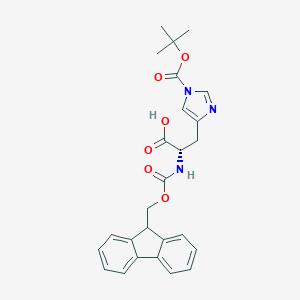

Fmoc-His(Boc)-OH

Descripción general

Descripción

Fmoc-His(Boc)-OH: is a derivative of histidine, an essential amino acid, modified with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). The Fmoc group protects the amino group, while the Boc group protects the imidazole side chain of histidine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-His(Boc)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it ideal for SPPS, allowing for the efficient assembly of complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Mecanismo De Acción

Target of Action

Fmoc-His(Boc)-OH is a modified amino acid used in peptide synthesis. The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

This compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted side reactions during the synthesis . The Boc group also serves as a protecting group for the imidazole side chain of histidine .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein formation. Specifically, it facilitates the formation of peptide bonds in a controlled manner, allowing for the synthesis of peptides with specific sequences . This can impact various downstream effects, depending on the function of the synthesized peptide.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in peptide synthesisThe properties of the resulting peptide, including its bioavailability, would be influenced by the precise sequence and structure of the amino acids, which includes this compound .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the resulting peptide that is synthesized. The specific effects would depend on the biological activity of the peptide. For example, peptides synthesized using this compound could have antimicrobial, therapeutic, or other biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents. For instance, the Fmoc group is typically removed under basic conditions, which is a critical step in the peptide synthesis process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture .

Análisis Bioquímico

Biochemical Properties

Fmoc-His(Boc)-OH plays a significant role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks

Cellular Effects

Fmoc-modified amino acids and short peptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Molecular Mechanism

The molecular mechanism of this compound is largely based on its role in peptide synthesis. In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Boc)-OH typically involves the protection of the amino group of histidine with the Fmoc group and the protection of the imidazole side chain with the Boc group. The process generally follows these steps:

Fmoc Protection: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Boc Protection: The imidazole side chain is then protected by reacting the intermediate with tert-butyloxycarbonyl anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-His(Boc)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products:

Deprotection: Histidine with free amino and imidazole groups.

Comparación Con Compuestos Similares

Fmoc-His(Trt)-OH: Similar to Fmoc-His(Boc)-OH but with a trityl (Trt) protecting group for the imidazole side chain.

Boc-His(Boc)-OH: Uses Boc groups for both the amino and imidazole groups.

Fmoc-His(Cl-Z)-OH: Uses a chlorobenzyloxycarbonyl (Cl-Z) group for the imidazole side chain.

Uniqueness: this compound is unique due to its combination of Fmoc and Boc protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS, where selective deprotection is

Actividad Biológica

Fmoc-His(Boc)-OH, a derivative of histidine, is widely utilized in peptide synthesis due to its unique properties that enhance the efficiency and specificity of the process. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Overview of this compound

This compound is an amino acid derivative where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality, while the Boc (tert-butyloxycarbonyl) group protects the side chain. This compound is particularly advantageous in solid-phase peptide synthesis (SPPS) because it minimizes epimerization, a common issue with histidine during peptide coupling reactions .

Target of Action

The primary target of this compound is the peptide chains synthesized during SPPS. It facilitates the formation of peptide bonds, which are crucial for constructing proteins and peptides with specific sequences.

Mode of Action

The compound operates through Fmoc-based SPPS, where the Fmoc group temporarily protects the amino acid from unwanted reactions. Upon deprotection, the amino group becomes reactive, allowing for coupling with other amino acids .

Biochemical Pathways

Incorporating this compound into peptides influences biochemical pathways related to protein synthesis. Its hydrophobicity and aromatic nature promote interactions essential for proper folding and function of peptides.

- Hydrophobicity : Enhances interactions between peptide chains.

- Aromaticity : Contributes to stability and interaction with biological targets.

Cellular Effects

Research indicates that Fmoc-modified peptides exhibit diverse biological activities, including:

- Cell Cultivation : Used in developing cell culture systems.

- Drug Delivery : Potential applications in targeted drug delivery systems.

- Therapeutic Agents : Involved in designing peptide-based therapeutics .

Types of Reactions

This compound undergoes several key reactions during peptide synthesis:

-

Deprotection Reactions :

- Removal of the Fmoc group using piperidine.

- Removal of the Boc group using trifluoroacetic acid (TFA).

- Coupling Reactions :

Common Reagents and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Deprotection | Piperidine | 20% in DMF |

| Deprotection | TFA | Standard conditions |

| Coupling | DIC | Standard conditions |

| Coupling | HOBt | Standard conditions |

Scientific Research Applications

This compound is extensively used in synthesizing peptides for studying:

- Protein-Protein Interactions : Essential for understanding cellular mechanisms.

- Enzyme-Substrate Interactions : Important for drug design.

- Receptor-Ligand Binding Studies : Critical for pharmacological research .

Pharmaceutical Industry

In pharmaceuticals, this compound is instrumental in developing:

- Peptide-Based Drugs : Targeting specific diseases.

- Diagnostic Tools : Enhancing detection methods through peptide conjugates .

Case Studies

-

Antimicrobial Peptide Synthesis :

A study demonstrated that incorporating this compound into antimicrobial peptides significantly enhanced their activity against pathogens like Staphylococcus aureus. The modified peptides exhibited improved stability and efficacy compared to unmodified counterparts . -

Peptide Coupling Efficiency :

Research highlighted that using this compound reduced racemization rates during coupling processes. The study showed that less than 5% D-isomer formation occurred, maintaining high enantiomeric purity essential for biological activity .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.